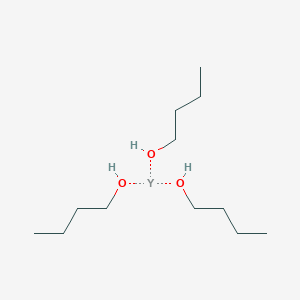

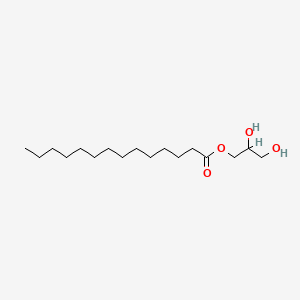

![molecular formula C7H7N3O B1141708 4-Methoxy-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-03-2](/img/structure/B1141708.png)

4-Methoxy-1H-pyrazolo[4,3-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-1H-pyrazolo[4,3-c]pyridine (MPP) is a novel synthetic compound that has recently been the focus of scientific research due to its potential as a therapeutic agent. MPP has been studied for its ability to modulate a variety of physiological processes, including inflammation, angiogenesis, and cancer cell proliferation. This article will discuss the synthesis method of MPP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Biomedical Applications

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds which includes 4-Methoxy-1H-pyrazolo[4,3-c]pyridine, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in over 5500 references, including 2400 patents . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Antibacterial Activity

Some pyrazolo[3,4-d]pyrimidines, which are structurally similar to 4-Methoxy-1H-pyrazolo[4,3-c]pyridine, have shown antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that 4-Methoxy-1H-pyrazolo[4,3-c]pyridine could potentially have similar antibacterial properties.

Fungal Strain Inhibition

Certain 5-aminopyrazoles, which are related to 4-Methoxy-1H-pyrazolo[4,3-c]pyridine, have been evaluated against three fungal strains and as inhibitory compounds against succinate dehydrogenase . This indicates that 4-Methoxy-1H-pyrazolo[4,3-c]pyridine might also have potential applications in antifungal treatments.

Synthesis of Polycyclic Heterocycles

4-Methoxy-1H-pyrazolo[4,3-c]pyridine can be used in the synthesis of polycyclic heterocycles . These complex structures are often used in the development of new pharmaceuticals and materials.

Potential Use in Drug Development

Given the wide range of biological activities associated with pyrazolo[3,4-b]pyridines and related compounds, 4-Methoxy-1H-pyrazolo[4,3-c]pyridine could potentially be used in the development of new drugs . Its structural similarity to purine bases could make it particularly useful in the development of drugs that target purine-binding proteins.

Research Tool in Medicinal Chemistry

Due to its structural complexity and the variety of reactions it can undergo, 4-Methoxy-1H-pyrazolo[4,3-c]pyridine is a valuable tool in medicinal chemistry research . It can be used to explore new synthetic methods and to study the structure-activity relationships of biologically active compounds.

Mechanism of Action

Target of Action

Pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been noted for their similarity to the purine bases adenine and guanine , suggesting potential interactions with nucleic acids or proteins that bind these bases.

Mode of Action

The exact mode of action of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine remains to be elucidated. Given the structural similarity to purine bases, it is plausible that this compound may interact with its targets in a manner similar to these bases

Biochemical Pathways

Given the potential interaction with nucleic acids or proteins that bind purine bases, it is possible that this compound could influence pathways involving dna replication, rna transcription, or protein synthesis .

Result of Action

Some pyrazolo[3,4-b]pyridines have shown significant inhibitory activity in certain contexts , suggesting that 4-Methoxy-1H-pyrazolo[4,3-c]pyridine may also have inhibitory effects.

properties

IUPAC Name |

4-methoxy-1H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-5-4-9-10-6(5)2-3-8-7/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIQPAUVVYGOSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284862 |

Source

|

| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1H-pyrazolo[4,3-c]pyridine | |

CAS RN |

1357946-03-2 |

Source

|

| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

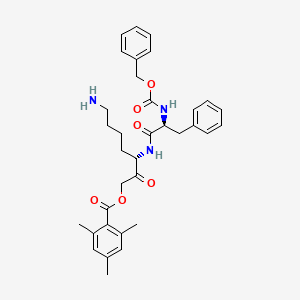

![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)